4-(DIMETHYLSULFAMOYL)-N-[4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-YL]BENZAMIDE
Overview
Description
4-(DIMETHYLSULFAMOYL)-N-[4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-YL]BENZAMIDE is a complex organic compound that features a benzamide core substituted with dimethylsulfamoyl and thiophen-thiazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(DIMETHYLSULFAMOYL)-N-[4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-YL]BENZAMIDE typically involves multi-step organic reactionsThe thiophen-thiazolyl moiety is then attached via a series of coupling reactions, often utilizing palladium-catalyzed cross-coupling techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(DIMETHYLSULFAMOYL)-N-[4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-YL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The thiophen and thiazolyl groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzamide core and the thiophen-thiazolyl moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure selectivity and efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-(DIMETHYLSULFAMOYL)-N-[4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-YL]BENZAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and catalysts .
Mechanism of Action
The mechanism of action of 4-(DIMETHYLSULFAMOYL)-N-[4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-YL]BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The thiophen and thiazolyl groups play a crucial role in these interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b’]dithiophene: Known for its photocatalytic properties.
Tris(4-(thiophen-2-yl)phenyl)amine: Used in high-contrast electrochromic devices.
Dithieno[3,2-b2’,3’-d]thiophene: An emerging heterocyclic compound with applications in organic electronics.
Uniqueness
4-(DIMETHYLSULFAMOYL)-N-[4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-YL]BENZAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural complexity allows for versatile applications across various scientific disciplines, making it a valuable compound for research and development .
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S3/c1-19(2)25(21,22)12-7-5-11(6-8-12)15(20)18-16-17-13(10-24-16)14-4-3-9-23-14/h3-10H,1-2H3,(H,17,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZCWRZJOJLPDDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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